molecular formula C21H19N2NaO5 B1682185 Varespladib sodium CAS No. 172733-42-5

Varespladib sodium

Cat. No.: B1682185
CAS No.: 172733-42-5
M. Wt: 402.4 g/mol
InChI Key: XZZUHXILQXLTGV-UHFFFAOYSA-M
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Description

Varespladib sodium is a sodium salt form of varespladib, a potent inhibitor of secretory phospholipase A2 (sPLA2) enzymes. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of inflammatory diseases and snakebite envenomation .

Scientific Research Applications

Varespladib sodium has a wide range of scientific research applications, including:

Mechanism of Action

Varespladib is an inhibitor of the IIa, V, and X isoforms of secretory phospholipase A2 (sPLA2) . The molecule acts as an anti-inflammatory agent by disrupting the first step of the arachidonic acid pathway of inflammation .

Safety and Hazards

Varespladib has an excellent safety profile, particularly in acute use . It has been tested in more than 4,000 patients .

Future Directions

In 2021, Ophirex initiated its BRAVO clinical trial — a randomized, double-blinded, placebo-controlled study to evaluate the safety, tolerability, and efficacy of a multi-dose regimen of oral varespladib in subjects bitten by venomous snakes . The study is enrolling approximately 100 subjects in the United States and India with suspected or confirmed venomous snakebites .

Preparation Methods

Synthetic Routes and Reaction Conditions: Varespladib sodium is synthesized through a multi-step process. The initial step involves the formation of varespladib, which is then converted to its sodium salt form. The synthesis of varespladib typically involves the reaction of an indole derivative with various reagents under controlled conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions: Varespladib sodium undergoes several types of chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound .

Comparison with Similar Compounds

Uniqueness of Varespladib Sodium: Its ability to neutralize snake venom toxins makes it a unique and valuable compound in the field of toxinology .

Properties

IUPAC Name

sodium;2-(1-benzyl-2-ethyl-3-oxamoylindol-4-yl)oxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5.Na/c1-2-14-19(20(26)21(22)27)18-15(9-6-10-16(18)28-12-17(24)25)23(14)11-13-7-4-3-5-8-13;/h3-10H,2,11-12H2,1H3,(H2,22,27)(H,24,25);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZZUHXILQXLTGV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=C(N1CC3=CC=CC=C3)C=CC=C2OCC(=O)[O-])C(=O)C(=O)N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N2NaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

172732-68-2 (Varespladib)
Record name Varespladib Sodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172733425
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10169379
Record name Varespladib Sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10169379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172733-42-5
Record name Varespladib Sodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172733425
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Varespladib Sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10169379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VARESPLADIB SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6M52CDT0W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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